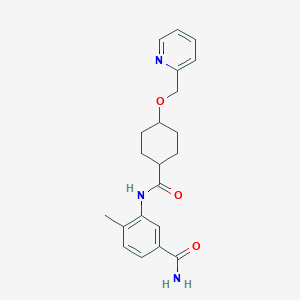

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide

Description

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide (CAS: 1131604-94-8, SynChem product code SC-26762) is a benzamide derivative featuring a pyridin-2-ylmethoxy-substituted cyclohexanecarboxamide group at the 3-position of the benzamide core . Its molecular structure combines a rigid cyclohexane ring with a flexible pyridinylmethoxy side chain, which may enhance binding to biological targets such as kinases or receptors. The compound is synthesized via coupling reactions between 4-(pyridin-2-ylmethoxy)cyclohexanecarboxylic acid and substituted benzamide precursors, as inferred from analogous protocols in the evidence .

Properties

IUPAC Name |

4-methyl-3-[[4-(pyridin-2-ylmethoxy)cyclohexanecarbonyl]amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-14-5-6-16(20(22)25)12-19(14)24-21(26)15-7-9-18(10-8-15)27-13-17-4-2-3-11-23-17/h2-6,11-12,15,18H,7-10,13H2,1H3,(H2,22,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLYXTNLAAGBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2CCC(CC2)OCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718804 | |

| Record name | 4-Methyl-3-({4-[(pyridin-2-yl)methoxy]cyclohexane-1-carbonyl}amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131604-94-8 | |

| Record name | 4-Methyl-3-({4-[(pyridin-2-yl)methoxy]cyclohexane-1-carbonyl}amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide involves several steps. One common synthetic route includes the reaction of 4-methyl-3-nitrobenzoic acid with 4-(pyridin-2-ylmethoxy)cyclohexanamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) workshop to ensure high purity and quality.

Chemical Reactions Analysis

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethoxy group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease.

Medicine: Research has shown that derivatives of this compound can inhibit the activity of certain enzymes, making it a potential candidate for drug development.

Industry: It is used in the production of high-purity chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of the c-Abl tyrosine kinase, which plays a crucial role in various cellular processes . By inhibiting this enzyme, the compound can exert neuroprotective effects and potentially slow down the progression of neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomer: 3-Methyl-4-{[4-(pyridin-2-ylmethoxy)cyclohexanecarbonyl]amino}benzamide (SC-26760)

- Structural Difference : The methyl group is located at the 3-position of the benzamide ring instead of the 4-position (as in SC-26762) .

- Impact on Properties :

- Solubility : The positional isomerism may alter solubility due to changes in hydrogen bonding and dipole interactions.

- Biological Activity : SC-26760 (CAS: 1131604-93-7) could exhibit distinct target binding affinities compared to SC-26762, as methyl group placement influences steric hindrance and electronic effects.

- Data Comparison :

| Property | SC-26762 (4-Methyl isomer) | SC-26760 (3-Methyl isomer) |

|---|---|---|

| Molecular Weight (g/mol) | 249 | 249 |

| Substituent Position | 4-Methyl | 3-Methyl |

| LogP (Predicted) | ~2.8 | ~2.5 |

Pyrimidine-Containing Analog: N-(3-Amino-4-methylphenyl)-4-{[(4-methyl-3-((4-pyridin-3-yl)pyrimidin-2-yl)amino)phenyl]aminomethyl}benzamide

- Structural Difference: Replaces the cyclohexanecarboxamide group with a pyrimidin-2-ylamino-linked phenylaminomethyl moiety .

- Impact on Properties :

Quinoline-Based Derivatives: N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)benzamide

- Structural Difference: Incorporates a quinoline core with tetrahydrofuran and chlorophenyl groups, diverging from the benzamide scaffold .

- Impact on Properties: Bioavailability: The quinoline system enhances lipophilicity (predicted LogP >3.5), favoring blood-brain barrier penetration.

Imatinib (4-[(4-Methyl-1-piperazinyl)methyl]-N-(4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]aminophenyl)benzamide)

- Structural Difference: Features a piperazinylmethyl group and pyrimidinylamino-phenyl linkage, absent in SC-26762 .

- Functional Comparison :

- Clinical Relevance : Imatinib’s piperazine moiety enhances solubility and bioavailability, critical for its use in chronic myeloid leukemia.

- SC-26762’s Niche : The cyclohexane-pyridinylmethoxy group in SC-26762 may reduce metabolic degradation compared to imatinib’s piperazine, as suggested by structural analogs in patent literature .

Biological Activity

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine moiety and a cyclohexanecarboxamide group, suggests diverse biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C21H25N3O3

- Molecular Weight : 367.4415 g/mol

- CAS Number : 1131604-94-8

The biological activity of 4-methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects in different disease models.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of similar compounds have shown effective inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values in the micromolar range .

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. The ability to inhibit c-Abl kinase has been highlighted as a potential mechanism for neuroprotection .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could be beneficial in therapeutic contexts.

Anticancer Activity

A study investigating the structure-activity relationship (SAR) of related compounds found that modifications to the amide structure significantly enhanced anticancer activity. For example, a derivative showed IC50 values of 1.03 µM against A549 cells, indicating strong potential for further development .

Neuroprotective Studies

In another study focused on neuroprotective effects, a derivative exhibited lower toxicity compared to nilotinib while maintaining high bioavailability and blood-brain barrier permeability. This suggests that similar modifications in the structure of 4-methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide could yield compounds with enhanced neuroprotective properties .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.